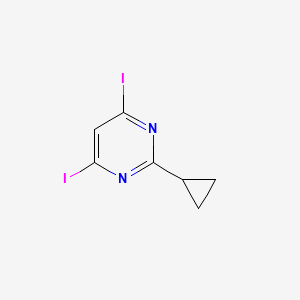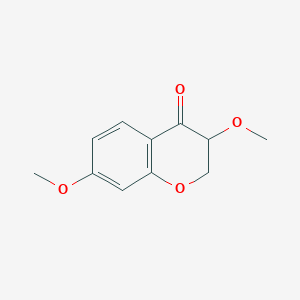
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound that features a fluorinated phenol group, a cyclobutylmethyl group, and a phenethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as cyclobutylmethylamine and phenethylamine, followed by their coupling with a fluorinated phenol derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a ligand for G protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
- 3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol
Uniqueness
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenol group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C21H26FNO |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C21H26FNO/c22-21-19(10-5-11-20(21)24)13-15-23(16-18-8-4-9-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,10-11,18,24H,4,8-9,12-16H2 |
InChI 键 |
RDNHNYSGWSGOCV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)





